molecular formula C10H6ClNO2 B3301372 5-Chloro-8-hydroxyquinoline-7-carbaldehyde CAS No. 90876-69-0

5-Chloro-8-hydroxyquinoline-7-carbaldehyde

Cat. No. B3301372
CAS RN: 90876-69-0
M. Wt: 207.61 g/mol
InChI Key: SXMCPJRWVHXHKP-UHFFFAOYSA-N
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Description

5-Chloro-8-hydroxyquinoline-7-carbaldehyde (5C8HQ) is a research chemical . It is an inhibitor of matrix metalloproteinases (MMPs), specifically a potent inhibitor of MMP-2 . It has shown inhibitory effects with IC50 values of 0.037 μM in A549 cells and 0.03 μM in human erythrocytes .


Synthesis Analysis

The synthesis of 5C8HQ involves several methods including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde . Additionally, Duff and Vilsmeier-Haack reactions were used in the double formylation of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 5C8HQ is represented by the chemical formula C10H6ClNO2 . The molecular weight is 207.61 g/mol . The structure includes a quinoline ring with a chlorine atom at the 5th position, a hydroxy group at the 8th position, and a carbaldehyde group at the 7th position .


Physical And Chemical Properties Analysis

The melting point of 5C8HQ is 119.36 °C and the boiling point is 329.63 °C . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

Recent research has focused on the synthesis and reactions of quinoline derivatives, including 5-Chloro-8-hydroxyquinoline-7-carbaldehyde. These compounds are used in the construction of fused or binary quinoline-cored heterocyclic systems, which are significant in pharmaceutical and material sciences. Studies have shown that these compounds can undergo various chemical reactions, leading to a wide range of biologically active molecules (Hamama et al., 2018).

Photophysical Properties

Investigations into the photophysical properties of 7-hydroxyquinoline-8-carbaldehydes, a closely related group of compounds, have been conducted. These studies involve the use of spectroscopic methods and quantum chemical computations to understand their behavior in different states. Such research is crucial for developing applications in optoelectronics and as molecular switches (Vetokhina et al., 2013).

Application in Metal Ion Sensing

This compound derivatives have been studied for their potential as metal ion sensors. For instance, research has shown that certain derivatives can act as highly selective and sensitive sensors for specific metal ions like Mg2+ and Al3+ in various mediums. This selectivity makes them useful in environmental monitoring and analytical chemistry (Jin et al., 2013).

Biomedical Applications

Studies have also been conducted on the antibacterial and antioxidant activities of chloroquinoline analogs. These compounds exhibit promising activities against various bacterial strains and have significant antioxidant properties. This suggests potential applications in the development of new antimicrobial and antioxidant agents (Abdi et al., 2021).

Mechanism of Action

The mechanism of action of 5C8HQ is primarily through its inhibitory effects on matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, and their inhibition can have significant effects in various biological processes.

Safety and Hazards

The safety data sheet for 5C8HQ indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-8-hydroxyquinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-4-6(5-13)10(14)9-7(8)2-1-3-12-9/h1-5,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMCPJRWVHXHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30756785
Record name 5-Chloro-8-hydroxyquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30756785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90876-69-0
Record name 5-Chloro-8-hydroxyquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30756785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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